Cas no 1805500-78-0 (2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile)

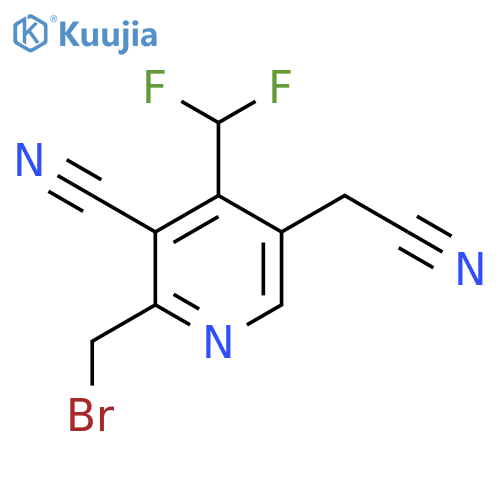

1805500-78-0 structure

商品名:2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile

CAS番号:1805500-78-0

MF:C10H6BrF2N3

メガワット:286.07554769516

CID:4879214

2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile

-

- インチ: 1S/C10H6BrF2N3/c11-3-8-7(4-15)9(10(12)13)6(1-2-14)5-16-8/h5,10H,1,3H2

- InChIKey: HYLOLPCVUXNOLQ-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(C#N)=C(C(F)F)C(=CN=1)CC#N

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 329

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 60.5

2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029038605-500mg |

2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile |

1805500-78-0 | 95% | 500mg |

$1,668.15 | 2022-04-01 | |

| Alichem | A029038605-1g |

2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile |

1805500-78-0 | 95% | 1g |

$2,808.15 | 2022-04-01 | |

| Alichem | A029038605-250mg |

2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile |

1805500-78-0 | 95% | 250mg |

$940.80 | 2022-04-01 |

2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1805500-78-0 (2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬